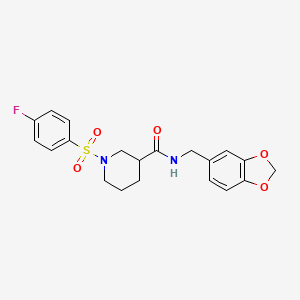![molecular formula C25H23NO2 B4177529 12-(3-Hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one](/img/structure/B4177529.png)
12-(3-Hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
Overview
Description
12-(3-Hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to intercalate with DNA and their fluorescence properties .
Preparation Methods
The synthesis of 12-(3-Hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Various substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions .
Scientific Research Applications
12-(3-Hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in DNA intercalation studies to understand DNA-protein interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and interact with DNA.
Industry: Utilized in the development of fluorescent dyes and sensors .
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the function of various enzymes involved in DNA replication and transcription. This mechanism is particularly useful in anti-cancer research, where the compound can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as acridine orange and acridone. Compared to these compounds, 12-(3-Hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one is unique due to its specific functional groups, which enhance its fluorescence properties and its ability to interact with DNA. This makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
12-(3-hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-25(2)13-20-24(21(28)14-25)22(16-7-5-8-17(27)12-16)23-18-9-4-3-6-15(18)10-11-19(23)26-20/h3-12,22,26-27H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSAUDWSAXIEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=CC=C5)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4177497.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)
![N-(1-methylbutyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4177519.png)
![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)
![8-(4-Benzylpiperazin-1-YL)-7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4177526.png)
![methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)
